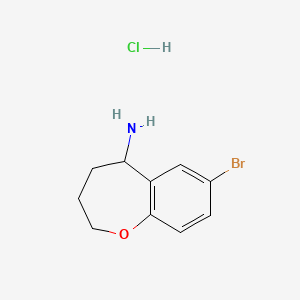

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

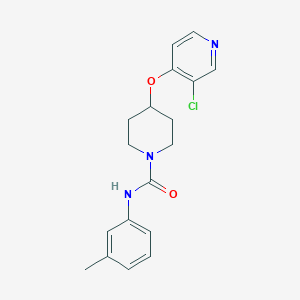

“7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride” is a chemical compound with the CAS Number: 2241129-66-6 . It has a molecular weight of 278.58 .

Molecular Structure Analysis

The IUPAC name of the compound is 7-bromo-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine hydrochloride . The InChI code is 1S/C10H12BrNO.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Dopamine Receptor Ligand Research

Compounds in the series of 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including those with bromo substitutions similar to 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride, have been identified for their high affinity at the D1 dopamine receptor. The study highlighted the synthesis of derivatives with a focus on evaluating their affinity for the D1 receptor, demonstrating the potential use of these compounds in neurological research and the development of drugs targeting the D1 dopamine receptor system (Neumeyer et al., 1991).

CCR5 Antagonist Synthesis

The compound has been implicated in the practical synthesis of an orally active CCR5 antagonist, showcasing its utility in the development of treatments for conditions such as HIV. A novel and cost-effective method for synthesizing the antagonist, which involved the use of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, was established, underlining the compound's relevance in pharmaceutical manufacturing and research (Ikemoto et al., 2005).

Unexpected Chemical Reactions

Research on thiophene systems highlighted an unexpected bromine migration during the synthesis of thieno[3,4‐b][1,5]benzoxazepin‐10‐ones, offering insights into the behavior of bromo-substituted compounds under specific chemical reactions. This study contributes to a deeper understanding of the reactivity and properties of bromo-substituted benzoxazepines, which can inform future synthetic strategies and applications in chemical research (Press & Eudy, 1981).

Kinase Inhibitor Development

The benzoxazepine core, which includes structures like 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride, has been utilized in the synthesis of kinase inhibitors, including mTOR inhibitors. The documentation of process development for scalable synthesis of these inhibitors showcases the compound's significance in the creation of important therapeutic agents (Naganathan et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNNZNKEJDHTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2)Br)OC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2668750.png)

![N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668758.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668762.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2668764.png)

![Benzo[d]thiazol-2-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2668769.png)